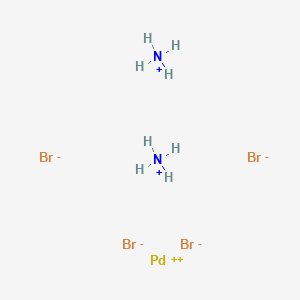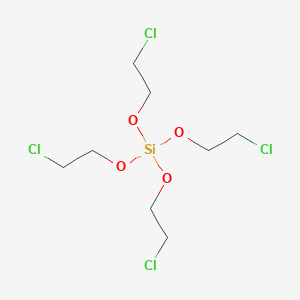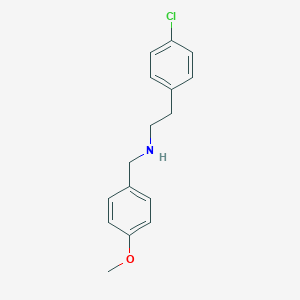
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine (2-CPME) is a chemical compound of the phenethylamine class. It is a derivative of phenethylamine, with a phenyl ring substituted with a chlorine atom and a methoxybenzyl group attached to the nitrogen atom. It is a synthetic compound that has been studied for its potential applications in scientific research.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway of compound '2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine' involves the conversion of 4-chlorobenzaldehyde to 4-chlorobenzyl alcohol, followed by the reaction of 4-chlorobenzyl alcohol with 4-methoxybenzylamine to form the intermediate product, which is then converted to the final product through a reductive amination reaction.
Starting Materials
4-chlorobenzaldehyde, 4-chlorobenzyl alcohol, 4-methoxybenzylamine, NaBH4, HCl, NaOH, EtOH
Reaction
Step 1: Conversion of 4-chlorobenzaldehyde to 4-chlorobenzyl alcohol, React 4-chlorobenzaldehyde with NaBH4 in EtOH under reflux conditions to obtain 4-chlorobenzyl alcohol, Step 2: Reaction of 4-chlorobenzyl alcohol with 4-methoxybenzylamine, React 4-chlorobenzyl alcohol with 4-methoxybenzylamine in the presence of HCl in EtOH at room temperature to obtain the intermediate product, Step 3: Reductive amination reaction, React the intermediate product with NaBH4 and NaOH in EtOH under reflux conditions to obtain the final product, 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine
Mécanisme D'action
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine acts as an agonist at the serotonin and dopamine receptors. It has been shown to increase the release of serotonin and dopamine in the brain, and to decrease the reuptake of these neurotransmitters. This leads to increased concentrations of serotonin and dopamine in the brain, which can lead to a variety of effects, such as increased alertness and improved mood.
Effets Biochimiques Et Physiologiques
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters. It has also been shown to increase the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine. In addition, it has been shown to increase the levels of the neurotransmitter acetylcholine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine has several advantages as an experimental tool for scientific research. It is a relatively stable compound, and is easy to synthesize in high yields. It is also relatively non-toxic, and has a low potential for abuse. However, there are some limitations to its use. It has a short half-life, and is rapidly metabolized in the body. In addition, it is not selective for any particular receptor, and can act on a variety of receptors.
Orientations Futures
Future research on 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine could focus on the development of more selective agonists for specific receptors. It could also be used to study the effects of drugs on behavior, and to develop new treatments for mental health disorders. In addition, it could be used to study the effects of drugs on the central nervous system, and to develop treatments for neurological disorders. Finally, it could be used to study the pharmacology of monoamine neurotransmitters, and to develop new drugs for the treatment of mental health disorders.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine has been studied as a potential tool for scientific research. It has been used in studies of the pharmacology of monoamine neurotransmitters, such as serotonin and dopamine. It has also been used in studies of the effects of drugs on the central nervous system, and as an experimental tool in studies of the effects of drugs on behavior.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-19-16-8-4-14(5-9-16)12-18-11-10-13-2-6-15(17)7-3-13/h2-9,18H,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENTZLVVHHHDSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386130 |
Source


|
| Record name | 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine | |
CAS RN |
355382-88-6 |
Source


|
| Record name | 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

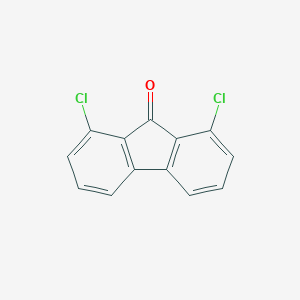

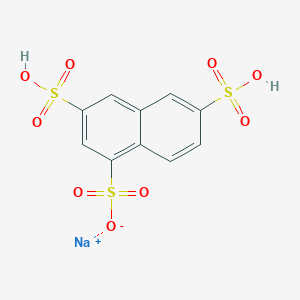

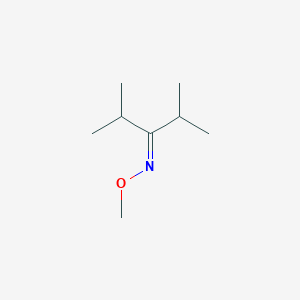
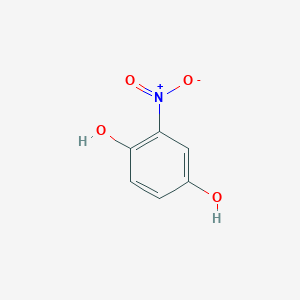
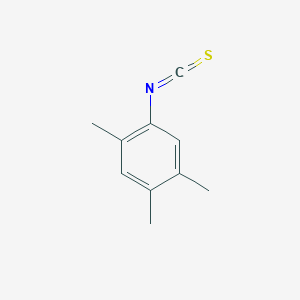
![Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-](/img/structure/B94082.png)

